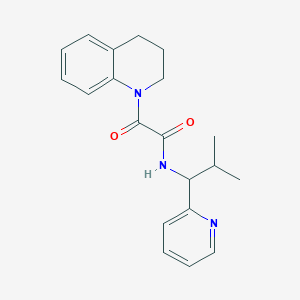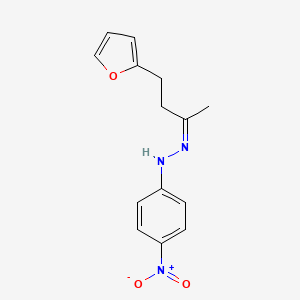
3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone, also known as QX-314, is a quaternary lidocaine derivative. It is a highly potent local anesthetic that is used in scientific research to selectively block voltage-gated sodium channels. Unlike other local anesthetics, QX-314 is unable to penetrate the cell membrane due to its quaternary ammonium group. However, when combined with a positively charged molecule, such as capsaicin, it can enter the cell and selectively block sodium channels.
作用机制
3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone blocks voltage-gated sodium channels by binding to the intracellular side of the channel. It is unable to penetrate the cell membrane on its own, but when combined with a positively charged molecule, such as capsaicin, it can enter the cell and selectively block sodium channels.
Biochemical and Physiological Effects
3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone has been shown to block sodium channels in a dose-dependent manner. It has been used to study the role of sodium channels in various physiological processes, including pain sensation, cardiac arrhythmias, and epilepsy.
实验室实验的优点和局限性
One advantage of using 3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is its high potency. It is able to block sodium channels at very low concentrations, allowing researchers to study the function of these channels in a highly specific manner. However, one limitation of using 3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone is that it requires the use of a positively charged molecule, such as capsaicin, to enter the cell. This can limit its use in certain experimental setups.
未来方向
There are several potential future directions for research involving 3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone. One area of interest is the development of novel drug delivery systems that can deliver 3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone to specific tissues or cells. Another area of interest is the study of the role of sodium channels in various disease states, such as chronic pain and epilepsy. Additionally, there is ongoing research into the development of new local anesthetics based on the structure of 3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone.
合成方法
3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone is synthesized by reacting lidocaine with bromoacetic acid to form a bromoacetylated derivative. This derivative is then reacted with 2-quinoxalinylmethyleneamine to form 3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone.
科学研究应用
3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone is used in scientific research to selectively block voltage-gated sodium channels. This allows researchers to study the function of these channels in various physiological processes. 3-butyl-5-(2-quinoxalinylmethylene)-2-thioxo-4-imidazolidinone has been used to study pain sensation, cardiac arrhythmias, and epilepsy.
属性
IUPAC Name |
(5Z)-3-butyl-5-(quinoxalin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-3-8-20-15(21)14(19-16(20)22)9-11-10-17-12-6-4-5-7-13(12)18-11/h4-7,9-10H,2-3,8H2,1H3,(H,19,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIKCCPAFAZEIA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=NC3=CC=CC=C3N=C2)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=NC3=CC=CC=C3N=C2)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)

![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)

![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)

![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)
![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)